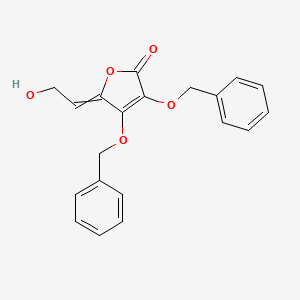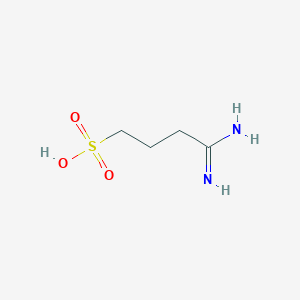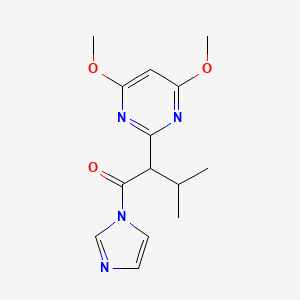
4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a pent-1-en-2-ol backbone, with a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylphenyl derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reaction.
Reaction Steps: The key steps involve the alkylation of the 2,4,6-trimethylphenyl groups followed by the formation of the pent-1-en-2-ol backbone through a series of condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or nickel catalysts to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or nickel catalysts, mild temperatures.
Substitution: Halogens, organometallic reagents, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Activation or inhibition of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium tetrafluoroborate
Uniqueness
4-Methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds
Propiedades
Número CAS |
192651-86-8 |
|---|---|
Fórmula molecular |
C24H32O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4-methyl-1,1-bis(2,4,6-trimethylphenyl)pent-1-en-2-ol |
InChI |
InChI=1S/C24H32O/c1-14(2)9-21(25)24(22-17(5)10-15(3)11-18(22)6)23-19(7)12-16(4)13-20(23)8/h10-14,25H,9H2,1-8H3 |
Clave InChI |
QAKHAUGRMVUAEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C(CC(C)C)O)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)

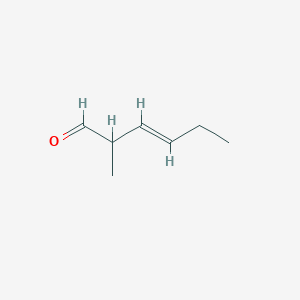
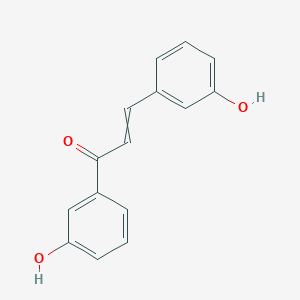


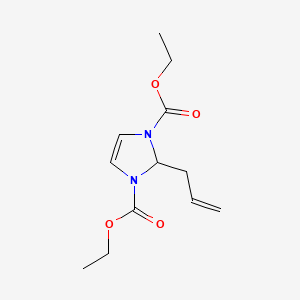
![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
